molecular formula C10H13NO3 B13257786 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13257786
M. Wt: 195.21 g/mol
InChI Key: SKKLYAFOVSKYJQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring with both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Industrial Production Methods: Industrial production of oxazoles, including this compound, often utilizes flow chemistry techniques. This approach enhances safety and efficiency by continuously processing the reactants through a packed column reactor containing the necessary reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Conversion of oxazolines to oxazoles.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through the mitochondrial pathway . The compound’s unique structure allows it to bind to specific sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

  • 1,3-Oxazole-4-carboxylic acid
  • 4-Carboxyoxazole
  • Pyrrolo[2’,3’:3,4]cyclohepta[1,2-d][1,2]oxazoles

Comparison: 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This differentiates it from other oxazole derivatives, potentially enhancing its biological activity and specificity .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-cyclohexyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)

InChI Key

SKKLYAFOVSKYJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC=C2C(=O)O

Origin of Product

United States

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